molecular formula C8H6F2N2O3 B1296524 N-(4,5-Difluoro-2-nitrophenyl)acetamide CAS No. 1662-21-1

N-(4,5-Difluoro-2-nitrophenyl)acetamide

Cat. No. B1296524
CAS RN: 1662-21-1
M. Wt: 216.14 g/mol
InChI Key: OJFQFPPFAFOXAQ-UHFFFAOYSA-N
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Description

“N-(4,5-Difluoro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H6F2N2O3 . It has a molecular weight of 216.14 g/mol .


Molecular Structure Analysis

The InChI code for “N-(4,5-Difluoro-2-nitrophenyl)acetamide” is 1S/C8H6F2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13) . The compound has a complex structure with multiple functional groups, including two fluorine atoms, a nitro group, and an acetamide group .


Physical And Chemical Properties Analysis

“N-(4,5-Difluoro-2-nitrophenyl)acetamide” is a powder at room temperature . It has a molecular weight of 216.14 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Solvation and Hydrogen Bonding Studies

N-(4,5-Difluoro-2-nitrophenyl)acetamide has been studied for its interaction with solvents, particularly focusing on the effects of bifurcate hydrogen bonding. Research by Krivoruchka et al. (2004) explored how this molecule forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These studies are significant in understanding the solvation dynamics and molecular interactions in various phases and temperatures (Krivoruchka et al., 2004).

Applications in Polymer Synthesis

The compound has been used in the synthesis of monomers for polybenzimidazoles, as described by Begunov and Valyaeva (2015). They conducted reactions with N-(4,5-dichloro-2-nitrophenyl)acetamide to produce specific acids, which are precursors for AB-type monomers in polybenzimidazoles (Begunov & Valyaeva, 2015).

Exploration of Molecular Structure

Research by Gowda et al. (2007) investigated the conformation of the N—H bond in acetamide derivatives, including those related to N-(4,5-Difluoro-2-nitrophenyl)acetamide. Such studies are crucial in understanding the structural aspects and geometric parameters of these compounds, which can have implications in various fields like material science and drug design (Gowda et al., 2007).

Contribution to Antimicrobial Research

Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives, including compounds similar to N-(4,5-Difluoro-2-nitrophenyl)acetamide, and tested them against Methicillin Resistant Staphylococcus aureus (MRSA). This research is pivotal in the development of new antibacterial agents (Chaudhari et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(4,5-difluoro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFQFPPFAFOXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337214
Record name N-(4,5-Difluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-Difluoro-2-nitrophenyl)acetamide

CAS RN

1662-21-1
Record name N-(4,5-Difluoro-2-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1662-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Difluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4,5-difluoro-2-nitrophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-(3,4-difluorophenyl)acetamide (48 g) in concentrated sulfuric acid (140 ml) was added dropwise concentrated nitric acid (d 1.42, 56 ml) at -1° to 3° C. during 50 minutes with stirring in an ice-salt bath. After stirring for 1.5 hours at 3° to 16° C., the reaction mixture was poured into ice water (560 ml). The resulting precipitate was collected by filtration, washed with chilled water sufficiently to give N-(4,5-difluoro-2-nitrophenyl)acetamide (55.3 g).
Quantity
48 g
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56 mL
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140 mL
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ice water
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560 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Riu, L Sanna, R Ibba, S Piras, V Bordoni… - European Journal of …, 2021 - Elsevier
Microtubules (MTs) are the principal target for drugs acting against mitosis. These compounds, called microtubule targeting agents (MTAs), cause a mitotic arrest during G2/M phase, …
Number of citations: 11 www.sciencedirect.com
MM Krayushkin, VN Yarovenko, IV Zavarzin - Russian Chemical Bulletin, 2019 - Springer
The review integrates and systematizes the key chemical transformations of monothiooxamides and thiohydrazides of oxamic acids and their derivatives, which give rise to various five-, …
Number of citations: 7 link.springer.com

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